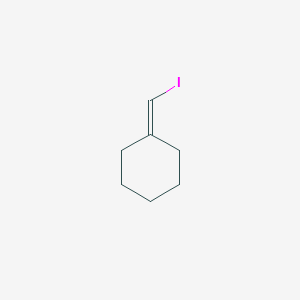
Cyclohexane, (iodomethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexane, (iodomethylene)- can be synthesized through the iodination of cyclohexylmethanol. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent such as phosphorus trichloride (PCl3) or triphenylphosphine (PPh3). The reaction is carried out under reflux conditions in an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods: While specific industrial production methods for cyclohexane, (iodomethylene)- are not well-documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexane, (iodomethylene)- undergoes various chemical reactions, including:
Substitution Reactions: The iodomethylene group can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to cyclohexylmethane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of cyclohexane, (iodomethylene)- can lead to the formation of cyclohexylmethanol or cyclohexanone, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Cyclohexylmethanol, cyclohexylamine.
Reduction: Cyclohexylmethane.
Oxidation: Cyclohexylmethanol, cyclohexanone.
Applications De Recherche Scientifique
Cyclohexane, (iodomethylene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized cyclohexane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of cyclohexane, (iodomethylene)- involves its reactivity with various nucleophiles and electrophiles. The iodomethylene group is highly reactive, making it a suitable candidate for substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Cyclohexane: A simple cycloalkane with the formula C6H12, used as a solvent and in the production of nylon.
Cyclohexylmethanol: An alcohol derivative of cyclohexane, used in organic synthesis.
Cyclohexylamine: An amine derivative of cyclohexane, used in the production of rubber chemicals and pesticides.
Uniqueness: Cyclohexane, (iodomethylene)- is unique due to the presence of the iodomethylene group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
23904-33-8 |
|---|---|
Formule moléculaire |
C7H11I |
Poids moléculaire |
222.07 g/mol |
Nom IUPAC |
iodomethylidenecyclohexane |
InChI |
InChI=1S/C7H11I/c8-6-7-4-2-1-3-5-7/h6H,1-5H2 |
Clé InChI |
RKHNNHCGGWQSDY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CI)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13909241.png)
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)
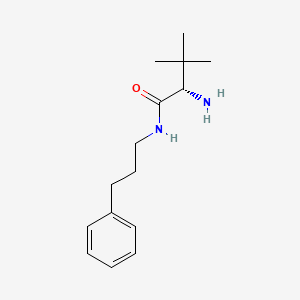
![5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13909254.png)
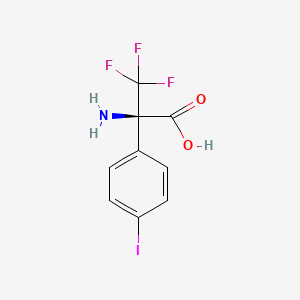
![3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B13909276.png)
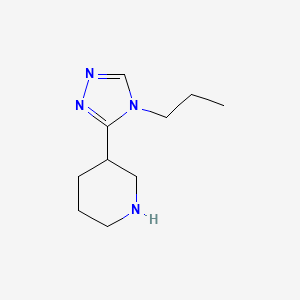


![[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B13909289.png)

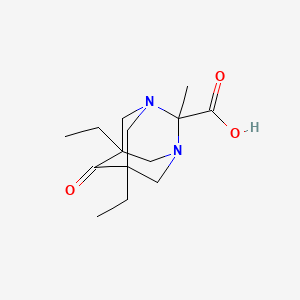
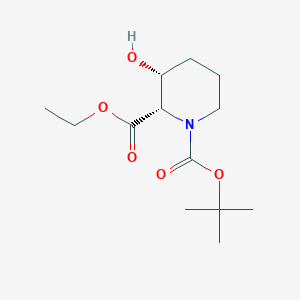
![5-Methoxyimidazo[1,2-a]pyridine-2-methanamine](/img/structure/B13909318.png)
